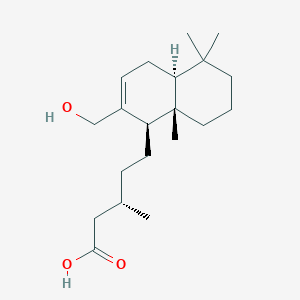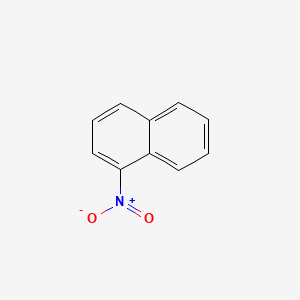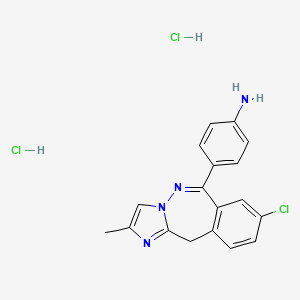
Pyridostatin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridostatin(RR-82) Hcl is a G-quadruplex-interacting drug which can promote growth arrest in human cancer cells by inducing replication- and transcription-dependent DNA damage. in vitro: The increased mechanical stability of pyridostatin-bound G-quadruplex permits the determination of a dissociation constant K(d) of 490 ± 80 nM. The free-energy change of binding obtained from a Hess-like process provides an identical K(d) for pyridostatin and a K(d) of 42 ± 3 uM for a weaker ligand RR110. Pyridostatin reduced SRC protein abundance and SRC-dependent cellular motility in human breast cancer cells, validating SRC as a target of this drug.
Wissenschaftliche Forschungsanwendungen
DNA Structure and Gene Expression
Pyridostatin hydrochloride (PDS) has been investigated for its role in interacting with DNA structures, particularly its ability to target guanine-rich sequences that can adopt non-Watson-Crick structures, such as G-quadruplexes. Rodriguez et al. (2012) demonstrated that PDS induced replication- and transcription-dependent DNA damage in human cancer cells, revealing its potential to modulate the expression of genes containing clusters of G-quadruplex-forming sequences (Rodriguez et al., 2012).
Cancer Research
PDS has shown significant relevance in cancer research. Wang et al. (2015) found that pyridostatin derivatives selectively recognize and stabilize different forms of human telomeric G-quadruplex structures, suggesting their potential as novel anti-cancer agents (Wang et al., 2015). Additionally, Hou et al. (2021) discovered that PDS targets specific proteins in cancer cells, which may provide insights into developing multi-targeting platinum anticancer drugs (Hou et al., 2021).
RNA and DNA G-Quadruplexes
PDS's interaction with RNA G-quadruplex structures has been studied. Rocca et al. (2017) explored the mechanism of action of a PDS derivative, carboxypyridostatin, which exhibits high specificity for RNA over DNA G-quadruplexes (Rocca et al., 2017).
Antifungal Applications
In the context of antifungal research, Chang et al. (2015) investigated a derivative of PDS, pyridoxatin, for its effectiveness against Candida species. They found that pyridoxatin interferes with ergosterol synthesis, offering potential applications in treating fungal infections (Chang et al., 2015).
Biochemical and Molecular Studies
Further biochemical and molecular studies have been conducted to understand PDS's binding and interactions. Koirala et al. (2011) used a laser tweezers method to investigate the interactions of PDS with telomeric G-quadruplexes, providing insights into the mechanical, kinetic, and thermodynamic properties of liganded bio-macromolecules (Koirala et al., 2011).
Eigenschaften
Produktname |
Pyridostatin hydrochloride |
|---|---|
Molekularformel |
C31H33ClN8O5 |
Molekulargewicht |
633.1 |
Synonyme |
Pyridostatin(RR-82) Hcl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2R)-2-[(8aR)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-N-[3,5-bis(trifluoromethyl)phenyl]-2-pyridin-3-ylacetohydrazide](/img/structure/B1191564.png)